molecular formula C7H12ClF2N B2373056 (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride CAS No. 2228191-06-6

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride

Cat. No.: B2373056
CAS No.: 2228191-06-6
M. Wt: 183.63
InChI Key: VMKDYRPFCMQLPS-UHFFFAOYSA-N
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Description

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl. It is a bicyclic amine derivative that contains two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms in the structure enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)amine: Lacks the hydrochloride salt form.

    (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride is unique due to its combination of a bicyclic structure with fluorine atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKDYRPFCMQLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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